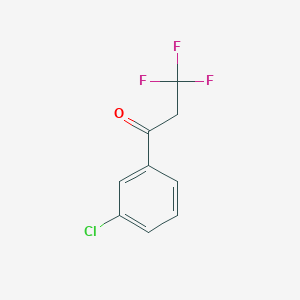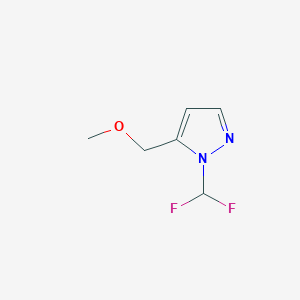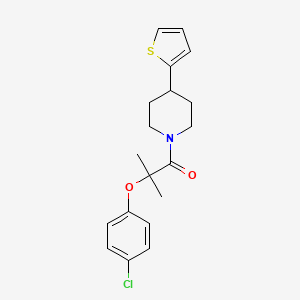![molecular formula C25H19FN4O4 B2775765 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1358466-37-1](/img/no-structure.png)
6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C25H19FN4O4 and its molecular weight is 458.449. The purity is usually 95%.
BenchChem offers high-quality 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Methodologies : The synthesis of triazoloquinazolinone derivatives involves reactions of anthranilamide with isocyanates, leading to compounds like 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one. These methodologies highlight the versatility of anthranilamide as a precursor for constructing complex heterocyclic frameworks through reactions with different isocyanates (Chern et al., 1988).
Molecular Rearrangements and Novel Syntheses : The preparation of triazoloquinazolinium betaines and studies on their molecular rearrangements underline the chemical flexibility and the reactive nature of the triazoloquinazoline core, enabling the exploration of novel synthetic pathways and the generation of diverse molecular structures (Crabb et al., 1999).
Pharmacological Activities
Anticancer Activity : New series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been synthesized and evaluated for their anticancer activity. Some of these compounds have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as anticancer agents (Reddy et al., 2015).
Anticonvulsant Activity : Compounds derived from the 4-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one scaffold have been synthesized and tested for their anticonvulsant activity. Some derivatives have demonstrated wide margins of safety and significant oral activity against seizures induced by maximal electroshock in mice, suggesting their utility as anticonvulsant agents (Zhang et al., 2015).
Antihistaminic Agents : Novel triazoloquinazolin-5-ones have been synthesized and evaluated for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. These findings indicate their potential as new classes of H1-antihistamines (Alagarsamy et al., 2009).
Advanced Materials and Chemical Studies
- Microwave-Assisted Synthesis : The use of microwave irradiation has facilitated the rapid synthesis of triazoloquinazolin-5(4H)-ones, highlighting an efficient method for constructing these heterocyclic compounds with potential antioxidant activities (Sompalle & Roopan, 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, which is then coupled with a 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl) group to form the final product.", "Starting Materials": [ "3-fluoroaniline", "2-chloro-6-nitrobenzoic acid", "2-amino-4,5-dimethoxybenzoic acid", "ethyl acetoacetate", "sodium hydride", "thionyl chloride", "sodium azide", "sodium methoxide", "acetic anhydride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "dichloromethane", "tetrahydrofuran" ], "Reaction": [ "Step 1: Synthesis of 2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one", "a. Synthesis of 2-chloro-6-nitrobenzoic acid: 2-chloro-6-nitrobenzoic acid is synthesized by reacting 2-chlorobenzoic acid with thionyl chloride and nitric acid.", "b. Synthesis of 2-amino-4,5-dimethoxybenzoic acid: 2-amino-4,5-dimethoxybenzoic acid is synthesized by reducing 2-nitro-4,5-dimethoxybenzoic acid with sodium borohydride.", "c. Synthesis of 2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one: 2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is synthesized by reacting 2-chloro-6-nitrobenzoic acid with 2-amino-4,5-dimethoxybenzoic acid in the presence of sodium azide and sodium methoxide.", "Step 2: Synthesis of 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl) group", "a. Synthesis of 2-(3,4-dimethoxyphenyl)acetic acid: 2-(3,4-dimethoxyphenyl)acetic acid is synthesized by reacting 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide.", "b. Synthesis of 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl) group: 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl) group is synthesized by reacting 2-(3,4-dimethoxyphenyl)acetic acid with acetic anhydride and sodium hydroxide.", "Step 3: Coupling of 2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one with 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl) group", "a. Coupling of 2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one with 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl) group: The final product is synthesized by coupling 2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one with 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl) group in the presence of hydrochloric acid and ethanol." ] } | |
Número CAS |
1358466-37-1 |
Nombre del producto |
6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one |
Fórmula molecular |
C25H19FN4O4 |
Peso molecular |
458.449 |
Nombre IUPAC |
6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C25H19FN4O4/c1-33-21-11-10-15(13-22(21)34-2)20(31)14-29-19-9-4-3-8-18(19)24-27-23(28-30(24)25(29)32)16-6-5-7-17(26)12-16/h3-13H,14H2,1-2H3 |
Clave InChI |
VYPFYRJFMMVIDO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC(=CC=C5)F)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,4-dichlorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2775682.png)

![8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B2775686.png)
![(Z)-8-(pyridin-3-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2775687.png)



![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide](/img/structure/B2775694.png)

![methyl 3-ethyl-5-{[(2-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2775696.png)
![2-chloro-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-N-propylbenzenesulfonamide](/img/structure/B2775699.png)

![2-(cyclopropylmethyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2775703.png)
